molecular formula C8H8F3NO2S B15320673 2-Methyl-4-(trifluoromethyl)benzenesulfonamide

2-Methyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B15320673
M. Wt: 239.22 g/mol
InChI Key: ROAIHKBUSXIPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by a benzene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position, along with a sulfonamide group

Synthetic Routes and Reaction Conditions:

  • Direct Sulfonation: The compound can be synthesized by sulfonating 2-methyl-4-(trifluoromethyl)aniline using chlorosulfonic acid. The reaction is typically carried out at low temperatures to control the reaction rate and prevent over-sulfonation.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methyl-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine derivative under basic conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistency and efficiency. The choice of method depends on the desired purity and scale of production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromyl chloride, to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Ammonia (NH3), amines, and strong bases

Major Products Formed:

  • Sulfonyl Chlorides: Resulting from oxidation reactions.

  • Sulfonic Acids: Formed through further oxidation of sulfonyl chlorides.

  • Amines: Produced from reduction of the sulfonamide group.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)benzenesulfonamide has found applications in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.

  • Industry: The compound is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2-Methyl-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory processes.

  • Pathways: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)aniline: Similar structure but lacks the sulfonamide group.

  • 2-Methyl-4-(trifluoromethyl)benzenesulfonic Acid: Similar but with a sulfonic acid group instead of sulfonamide.

Uniqueness: 2-Methyl-4-(trifluoromethyl)benzenesulfonamide is unique due to its combination of trifluoromethyl and sulfonamide groups, which impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO2S/c1-5-4-6(8(9,10)11)2-3-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14)

InChI Key

ROAIHKBUSXIPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.